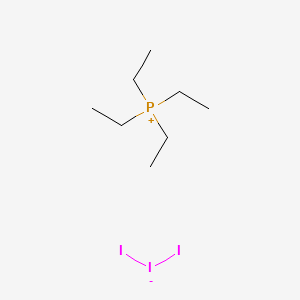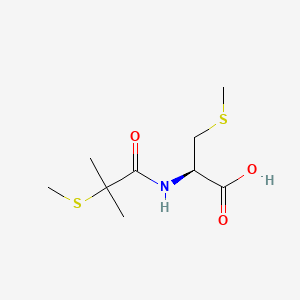
S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine: is a sulfur-containing amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine typically involves the reaction of L-cysteine with methylthio compounds under specific conditions. The process may include steps such as methylation and acylation to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting sulfoxides back to sulfides.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include reducing agents such as sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound is studied for its potential role in cellular processes and its interactions with other biomolecules. It may be used in research related to enzyme function and protein modification.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique properties may make it useful in the development of new drugs or treatments for various diseases.
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable in various industrial processes.
Mecanismo De Acción
The mechanism of action of S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
S-Methylisothiourea: This compound shares some structural similarities with S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine and is known for its inhibitory effects on inducible nitric oxide synthetase.
Methyl 2-(methylthio)benzoate:
Uniqueness: this compound is unique due to its specific structural features and reactivity
Propiedades
Número CAS |
74407-28-6 |
|---|---|
Fórmula molecular |
C9H17NO3S2 |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methyl-2-methylsulfanylpropanoyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO3S2/c1-9(2,15-4)8(13)10-6(5-14-3)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clave InChI |
PJAGTRYFTSKLOI-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C(=O)N[C@@H](CSC)C(=O)O)SC |
SMILES canónico |
CC(C)(C(=O)NC(CSC)C(=O)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


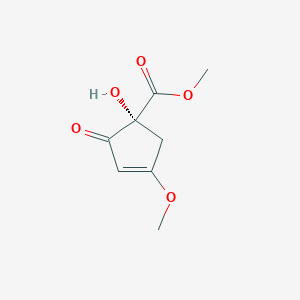
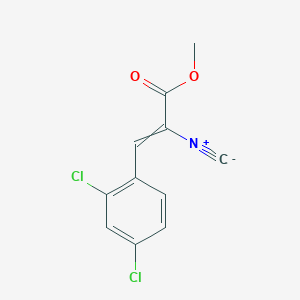
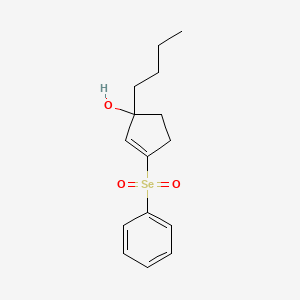

![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
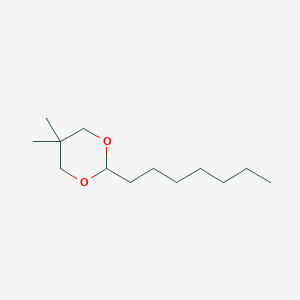
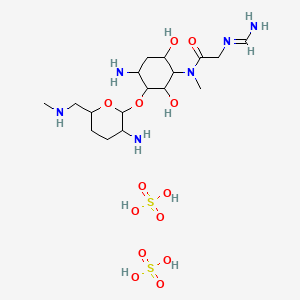
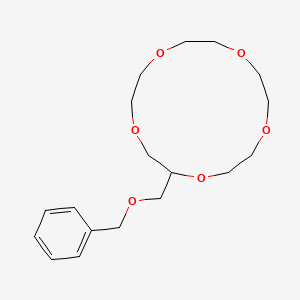
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
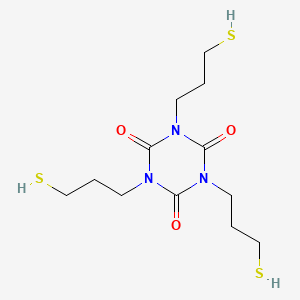
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)


